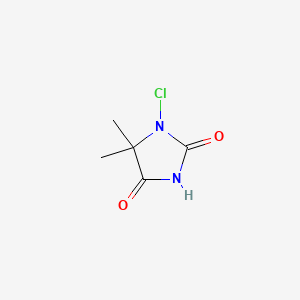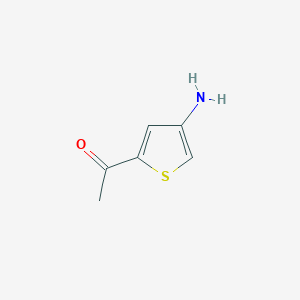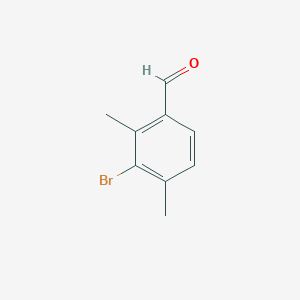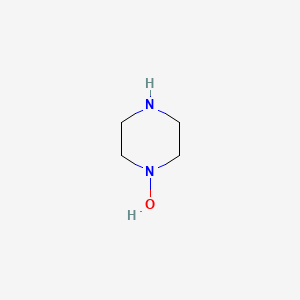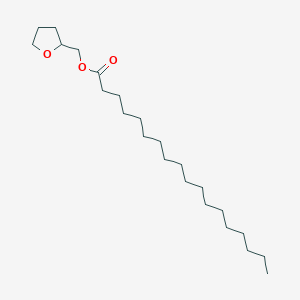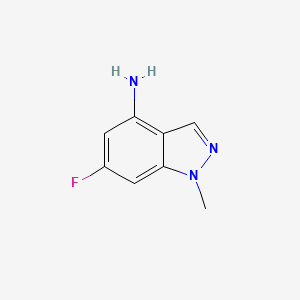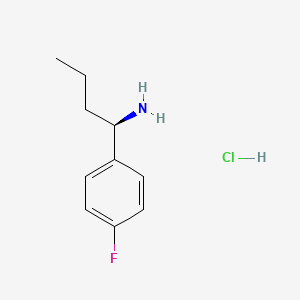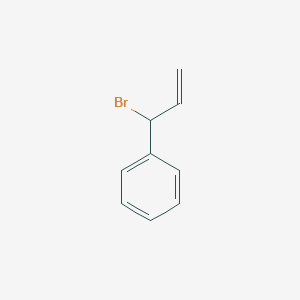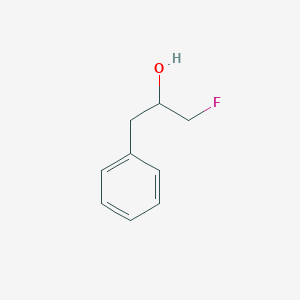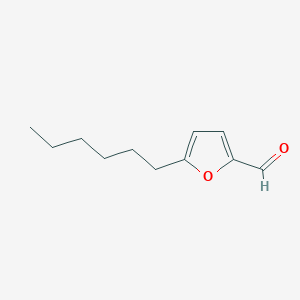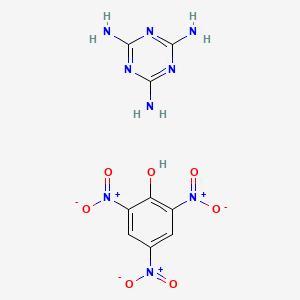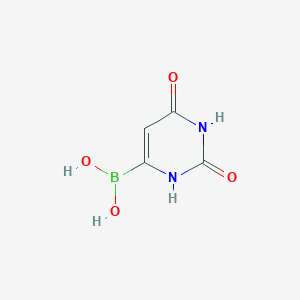
(2S)-2-chloropropanoyl chloride
描述
Synthesis Analysis
The synthesis of acyl chlorides often involves the reaction of a carboxylic acid with thionyl chloride . The exact synthesis process for “(2S)-2-chloropropanoyl chloride” would depend on the starting materials and specific reaction conditions.Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a carbon backbone with a chlorine atom and a carbonyl group (C=O). The “(2S)” designation refers to the stereochemistry of the molecule, indicating the spatial arrangement of the atoms .Chemical Reactions Analysis
Acyl chlorides are highly reactive and can undergo a variety of chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. In general, acyl chlorides are typically liquid at room temperature and have a strong, acrid odor .作用机制
Target of Action
As an acyl chloride, it is highly reactive and can interact with a variety of biological molecules, such as proteins and nucleic acids .
Mode of Action
(2S)-2-chloropropanoyl chloride, like other acyl chlorides, is highly electrophilic due to the polarization of the carbonyl and the inductive effect of the chlorine atom . This makes it extremely reactive towards nucleophiles, which are abundant in biological systems. The compound can undergo nucleophilic acyl substitution reactions, where a nucleophile attacks the carbonyl carbon, leading to the replacement of the chloride ion.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Additionally, the compound’s action could be influenced by the specific biological environment it is in, including the types of cells present, their metabolic state, and the presence of various biomolecules.
实验室实验的优点和局限性
(2S)-2-chloropropanoyl chloride has several advantages for lab experiments. It is a readily available and inexpensive reagent. It is also easy to handle and store. However, this compound is highly reactive and can be hazardous if not handled properly. It is also sensitive to moisture and air, which can affect its stability and reactivity.
未来方向
There are several future directions for the use of (2S)-2-chloropropanoyl chloride in scientific research. One direction is to use this compound in the synthesis of new drugs and agrochemicals. Another direction is to study the mechanism of action of this compound and its chiral derivatives. This can help to understand the biological activities of these compounds and their potential therapeutic applications. Additionally, the development of new synthetic methods for this compound and its chiral derivatives can lead to the discovery of new compounds with biological activities.
科学研究应用
(2S)-2-chloropropanoyl chloride is widely used in scientific research. It is used in the synthesis of various chemicals and pharmaceuticals. This compound is used to synthesize chiral compounds that have biological activities. It is used in the synthesis of anti-cancer drugs, anti-inflammatory drugs, and anti-viral drugs. It is also used in the synthesis of agrochemicals and fragrances.
安全和危害
生化分析
Biochemical Properties
It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions
Molecular Mechanism
The molecular mechanism of action of (2S)-2-chloropropanoyl chloride is not well defined It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well studied
Metabolic Pathways
The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not well characterized
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well characterized . Future studies should aim to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
属性
IUPAC Name |
(2S)-2-chloropropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl2O/c1-2(4)3(5)6/h2H,1H3/t2-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEQDSBVHLKBEIZ-REOHCLBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70110-24-6 | |
| Record name | (2S)-2-chloropropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



